(Octahydro-1H-quinolizin-9a-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

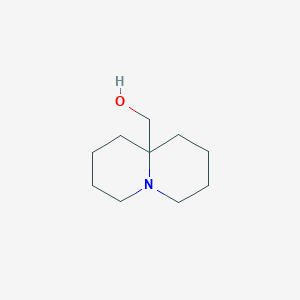

(Octahydro-1H-quinolizin-9a-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is a bicyclic compound that contains a quinolizidine core structure, which is a common motif in many natural alkaloids. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-1H-quinolizin-9a-yl)methanol typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine using a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of quinolizidine using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(Octahydro-1H-quinolizin-9a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products Formed

Oxidation: Quinolizidine ketones

Reduction: Saturated quinolizidine derivatives

Substitution: Functionalized quinolizidine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies indicate that derivatives of quinolizidine alkaloids, including (Octahydro-1H-quinolizin-9a-yl)methanol, exhibit significant antiviral properties. For instance, modifications to the quinolizidine structure have shown enhanced efficacy against viruses such as SARS-CoV-2. Research has demonstrated that certain derivatives can inhibit viral entry with IC50 values as low as 0.5 µM against various SARS-CoV-2 variants.

2. Anticancer Properties

Quinolizidine compounds have been investigated for their potential anticancer effects. Specific derivatives of this compound have shown antiproliferative activity against various cancer cell lines. The structural characteristics of these compounds are critical for their biological activity, making them promising candidates for further drug development .

3. Antimalarial and Antileishmanial Activity

Research has focused on the synthesis of novel compounds derived from this compound aimed at treating malaria and leishmaniasis. The alarming spread of drug resistance in these diseases necessitates the discovery of new agents. Studies have shown that certain derivatives exhibit potent in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting their potential as effective antimalarial agents .

Synthetic Applications

1. Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its nitrogen functionality allows for various reactions, including nucleophilic substitutions and cyclizations, which are essential in developing pharmaceuticals and agrochemicals.

2. Intermediate in Material Science

The compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique structure may enhance the efficiency and stability of OLED materials, contributing to improved performance in electronic devices.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of quinolizidine derivatives found that modifications to the structure significantly increased their efficacy against SARS-CoV-2. Derivatives were tested for their ability to inhibit viral replication, demonstrating promising results that warrant further exploration.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with derivatives of this compound revealed notable antiproliferative effects. The research emphasized the importance of structural optimization to enhance biological activity and reduce toxicity, paving the way for potential therapeutic applications .

Case Study 3: Antimalarial Development

Research focused on synthesizing novel compounds based on this compound aimed at overcoming resistance mechanisms in malaria treatment. The synthesis involved creating hybrid molecules that combine different pharmacophores to achieve synergistic effects against Plasmodium species .

Wirkmechanismus

The mechanism of action of (Octahydro-1H-quinolizin-9a-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinolizidine: The parent compound of (Octahydro-1H-quinolizin-9a-yl)methanol, which lacks the hydroxyl group.

Octahydro-1H-quinolizin-9a-ylamine: A similar compound where the hydroxyl group is replaced by an amine group.

Octahydro-1H-quinolizin-9a-ylacetate: A derivative where the hydroxyl group is esterified with acetic acid.

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Biologische Aktivität

The compound (Octahydro-1H-quinolizin-9a-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the quinolizidine core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the methanol group : This step often involves reduction processes or nucleophilic substitutions.

The overall synthetic route may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The unique structure allows it to bind with high affinity to specific targets, modulating their activity and leading to various biological effects, such as:

- Signal transduction modulation

- Gene expression regulation

- Metabolic process alterations .

Antimicrobial Activity

Recent studies have reported that derivatives of octahydroquinolizine exhibit significant antimicrobial properties. For instance, the methanol extract of related compounds demonstrated potent antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Anticancer Properties

In vitro studies have shown that octahydroquinolizine derivatives can inhibit the proliferation of cancer cell lines. For example, certain fractions from methanol extracts displayed notable antiproliferative effects against human colon cancer cells (HT-29) and cervical cancer cells (HeLa), with IC50 values ranging from 226 to 242.52 μg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in murine macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

-

Study on Antimicrobial Efficacy :

- A comprehensive evaluation of various extracts from plants containing similar quinolizidine structures indicated robust antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the compound's potential as an antimicrobial agent.

-

Evaluation of Anticancer Properties :

- In vitro tests on cancer cell lines revealed that compounds related to octahydroquinolizine could effectively reduce cell viability, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

-

Anti-inflammatory Research :

- Investigations into the anti-inflammatory properties showed that these compounds could downregulate inflammatory markers, offering insights into their use in treating chronic inflammatory conditions.

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIQGMSMRMPQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCCC2(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.